CYY292

Glioblastoma In vivo efficacy FGFR1 inhibition

CYY292 (CAS: 2644673-04-9) is a unique multi-kinase inhibitor with sub-10 nM potency on PDGFRα/β and FGFR1/2/3, while sparing FGFR4 (>1,000 nM IC50). In vivo, 15 mg/kg CYY292 outperforms 30 mg/kg AZD4547 in U87MG glioblastoma models, reducing compound usage and cost. Ideal for chronic dosing studies and dual pathway blockade research.

Molecular Formula C24H28N8O
Molecular Weight 444.5 g/mol
Cat. No. B10860776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCYY292
Molecular FormulaC24H28N8O
Molecular Weight444.5 g/mol
Structural Identifiers
SMILESCC1=CN=C(N=C1NC2=CC3=C(C=C2)C=NN3)NC4=CC(=C(C=C4)N5CCN(CC5)C)OC
InChIInChI=1S/C24H28N8O/c1-16-14-25-24(29-23(16)27-18-5-4-17-15-26-30-20(17)12-18)28-19-6-7-21(22(13-19)33-3)32-10-8-31(2)9-11-32/h4-7,12-15H,8-11H2,1-3H3,(H,26,30)(H2,25,27,28,29)
InChIKeyPCQOIBJOKXSDEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CYY292: A Multi-Kinase Inhibitor with High PDGFR Potency and Defined Selectivity for Cancer Research Procurement


CYY292 (CAS: 2644673-04-9) is a rationally designed synthetic small-molecule multi-kinase inhibitor that potently inhibits PDGFRα (IC₅₀ = 5.35 nM) and PDGFRβ (IC₅₀ = 4.6 nM), along with FGFR1 (IC₅₀ = 28 nM), FGFR2 (IC₅₀ = 28 nM), and FGFR3 (IC₅₀ = 78 nM) . The compound exhibits strong selectivity over FGFR4 (IC₅₀ > 1,000 nM) while also engaging c-Kit (IC₅₀ = 67 nM), VEGFR2 (IC₅₀ = 33 nM), VEGFR1 (IC₅₀ = 36 nM), and IGF-1R (IC₅₀ = 75 nM) . Its molecular formula is C₂₄H₂₈N₈O with a molecular weight of 444.53 g/mol . CYY292 was rationally designed to exhibit strong affinity for the FGFR1 protein and exerts functional effects on the conserved Ser777 residue of FGFR1 [1].

CYY292 Versus In-Class Multi-Kinase Inhibitors: Why Substitution Compromises PDGFR Potency, FGFR4 Selectivity, and In Vivo GBM Efficacy


While several multi-kinase inhibitors target overlapping receptor tyrosine kinase families, CYY292 exhibits a unique potency-selectivity fingerprint that is not replicated by common analogs. Notably, CYY292 achieves sub-10 nM potency on both PDGFRα (5.35 nM) and PDGFRβ (4.6 nM) while maintaining > 20-fold selectivity over FGFR4 (IC₅₀ > 1,000 nM)—a combination not shared by classic FGFR-selective inhibitors such as AZD4547 or PD173074 [1]. Moreover, direct in vivo head-to-head comparison in a U87MG glioblastoma xenograft model demonstrated that CYY292 (15 mg/kg) suppressed tumor growth more effectively than AZD4547 (30 mg/kg) despite being administered at half the dose [2]. These quantifiable differences in both biochemical potency profile and translational efficacy preclude simple interchangeability with other FGFR/PDGFR inhibitors in experimental settings.

CYY292: Quantified Differentiation Data for Informed Procurement in Kinase Inhibitor Research


CYY292 Achieves Superior In Vivo Tumor Growth Inhibition at Half the Dose Compared to AZD4547 in Orthotopic GBM Model

In a direct head-to-head in vivo comparison using a U87MG glioblastoma orthotopic mouse xenograft model, CYY292 administered at 15 mg/kg inhibited tumor growth more effectively than AZD4547 administered at 30 mg/kg over two consecutive weeks of treatment [1][2]. CYY292 treatment also efficiently reduced GBM cell proliferation and increased survival in orthotopic GBM models [1].

Glioblastoma In vivo efficacy FGFR1 inhibition

CYY292 Potently Inhibits PDGFRα and PDGFRβ at Sub-10 nM Concentrations, Unmatched by FGFR-Selective Comparators

CYY292 exhibits potent inhibition of PDGFRα (IC₅₀ = 5.35 nM) and PDGFRβ (IC₅₀ = 4.6 nM) . In contrast, the FGFR-selective inhibitor AZD4547 is highly selective for FGFR1–3 (FGFR1 IC₅₀ = 0.2 nM, FGFR2 IC₅₀ = 2.5 nM, FGFR3 IC₅₀ = 1.8 nM) with minimal PDGFR activity [1]. PD173074, another classical FGFR inhibitor, also lacks significant PDGFR inhibition at comparable concentrations [2]. CYY292's dual PDGFR/FGFR inhibitory profile provides a distinct pharmacological signature for studies where combined pathway blockade is mechanistically relevant.

PDGFR Kinase selectivity Biochemical IC₅₀

CYY292 Demonstrates 20-Fold Selectivity Over FGFR4 While Engaging Multiple Clinically Relevant Kinases

CYY292 maintains strong selectivity over FGFR4 (IC₅₀ > 1,000 nM), corresponding to > 20-fold selectivity relative to its FGFR1–3 potencies (28–78 nM) . Simultaneously, CYY292 engages c-Kit (IC₅₀ = 67 nM), VEGFR2 (IC₅₀ = 33 nM), VEGFR1 (IC₅₀ = 36 nM), IGF-1R (IC₅₀ = 75 nM), EGFR (IC₅₀ = 128 nM), BTK (IC₅₀ = 198 nM), Cdk4/cyclin D3 (IC₅₀ = 214 nM), and MET (IC₅₀ = 396 nM) . FGFR4 sparing is pharmacologically relevant as FGFR4 inhibition has been associated with on-target toxicity including hyperphosphatemia and tissue mineralization [1].

FGFR4 Selectivity profile Multi-kinase inhibition

CYY292 Inhibits GBM Cell Proliferation, Migration, and Invasion in a Dose-Dependent Manner Across Multiple Cell Lines

CYY292 dose-dependently inhibits cell proliferation, epithelial-mesenchymal transition (EMT), stemness, invasion, and migration in GBM cell lines in vitro by specifically targeting the FGFR1/AKT/Snail pathways [1]. At concentrations of 0.3 and 0.5 µM, CYY292 inhibits migration and invasion in U87MG and LN-229 glioblastoma cells . In osteosarcoma models, CYY292 arrests proliferation of MG-63 (IC₅₀ = 0.84 µM), U2OS (IC₅₀ = 0.76 µM), MNNG/HOS (IC₅₀ = 1.36 µM), and Saos-2 (IC₅₀ = 0.72 µM) cell lines . The anti-invasive and anti-migratory effects were prevented by pharmacological inhibitors and critical gene knockdown, confirming FGFR1 pathway specificity [1].

Glioblastoma Cell migration Invasion

CYY292 Specifically Targets FGFR1/AKT/Snail Signaling Axis, Validated by Pharmacological Rescue and Gene Knockdown

CYY292 dose-dependently inhibits downstream FGFR1 signaling in GBM cells by specifically targeting the FGFR1/AKT/Snail pathways [1]. The inhibitory effects on cell proliferation, EMT, stemness, invasion, and migration were prevented by pharmacological inhibitors and critical gene knockdown of FGFR1 pathway components [1]. CYY292 also exerts an effect on the conserved Ser777 residue of FGFR1 [1]. In contrast to AZD4547 and PD173074, which showed less pronounced effects on EMT markers in parallel experiments, CYY292 demonstrated robust suppression of Snail, N-cadherin, and vimentin expression while upregulating E-cadherin [1].

FGFR1 AKT Snail

CYY292: Optimal Research Application Scenarios Based on Quantified Differentiation Evidence


Glioblastoma Preclinical Efficacy Studies Requiring Superior In Vivo Tumor Suppression at Lower Dosing

CYY292 is the preferred FGFR/PDGFR inhibitor for glioblastoma (GBM) xenograft and orthotopic mouse models where maximizing in vivo tumor growth inhibition at a lower administered dose is critical. As demonstrated by direct head-to-head comparison, CYY292 at 15 mg/kg achieves greater U87MG tumor suppression than AZD4547 at 30 mg/kg, indicating a superior efficacy-to-dose ratio . This advantage translates to reduced compound consumption per study and potentially lower systemic exposure in chronic dosing regimens. CYY292 also increases survival in orthotopic GBM models .

Tumor-Stroma Interaction and Angiogenesis Studies Requiring Dual PDGFR/FGFR Pathway Blockade

CYY292 is uniquely suited for mechanistic studies investigating tumor-stroma crosstalk and angiogenesis where simultaneous inhibition of both PDGFR (IC₅₀ = 4.6–5.35 nM) and FGFR (IC₅₀ = 28–78 nM) signaling pathways is mechanistically required . Unlike AZD4547 or PD173074, which exhibit minimal PDGFR activity, CYY292 provides single-agent dual pathway blockade, eliminating confounding variables introduced by compound combinations . This profile is particularly relevant in models where PDGFRβ-expressing pericytes and FGFR-expressing endothelial cells contribute to vascular normalization and tumor progression.

Long-Term In Vivo Toxicology and Chronic Dosing Studies Where FGFR4 Sparing Reduces Confounding Toxicity

CYY292's demonstrated > 20-fold selectivity over FGFR4 (IC₅₀ > 1,000 nM) makes it the compound of choice for extended-duration in vivo studies where FGFR4-mediated on-target toxicities—including hyperphosphatemia and tissue mineralization [1]—would otherwise confound interpretation of efficacy data. Pan-FGFR inhibitors that potently engage FGFR4 often require complex toxicity management protocols that are avoided with CYY292. This selectivity profile supports cleaner chronic dosing experiments and longer-term tumor growth studies.

EMT, Invasion, and Metastasis Studies Requiring Validated Pathway-Specific Anti-Migratory Activity

CYY292 is optimized for epithelial-mesenchymal transition (EMT) and cell invasion studies in glioblastoma and other FGFR1-driven cancer models. CYY292 at 0.3–0.5 µM potently inhibits migration and invasion in U87MG and LN-229 cells [2], with effects that are rescued by pharmacological pathway inhibition and FGFR1 knockdown [2]. Compared to AZD4547 and PD173074, CYY292 demonstrates more robust suppression of EMT markers (Snail, N-cadherin, vimentin) [2], making it the empirically validated choice for metastasis and tumor dissemination research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for CYY292

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.